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Compound Name: 3,5,5-Trimethylhexyl acrylate

Cat. No.: B1588076 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5,5-Trimethylhexyl
Acrylate

Prepared by a Senior Application Scientist, this guide provides a detailed analysis of the

spectroscopic data for 3,5,5-trimethylhexyl acrylate (TMHA), a monomer used in the

synthesis of various polymers. This document is intended for researchers, scientists, and

professionals in drug development and material science who utilize spectroscopic techniques

for molecular characterization.

Introduction to 3,5,5-Trimethylhexyl Acrylate
3,5,5-Trimethylhexyl acrylate (CAS 45125-03-9) is an acrylic monomer with a branched alkyl

chain.[1] Its structure imparts specific properties to polymers, such as influencing the glass

transition temperature and mechanical characteristics of the final material.[2][3] The molecular

formula of 3,5,5-trimethylhexyl acrylate is C₁₂H₂₂O₂, with a molecular weight of 198.30 g/mol

.[1][4] The IUPAC name for this compound is 3,5,5-trimethylhexyl prop-2-enoate.[4]

The effective synthesis and quality control of polymers derived from 3,5,5-trimethylhexyl
acrylate rely on the accurate characterization of the monomer. This guide details the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound, providing a framework for its identification and purity assessment.

¹H NMR Spectroscopy
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Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for

elucidating the structure of organic molecules by providing information about the chemical

environment of hydrogen atoms. The ¹H NMR spectrum of 3,5,5-trimethylhexyl acrylate is

expected to show distinct signals for the vinyl protons of the acrylate group and the aliphatic

protons of the branched hexyl chain.

Predicted ¹H NMR Chemical Shifts
The following table summarizes the predicted chemical shifts (δ) for the protons of 3,5,5-
trimethylhexyl acrylate in a deuterated chloroform (CDCl₃) solvent. These predictions are

based on the analysis of the constituent parts of the molecule: the acrylate group and the 3,5,5-

trimethylhexyl alcohol moiety.

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Vinyl Protons

H-a (trans to C=O) ~6.4 Doublet of Doublets 1H

H-b (cis to C=O) ~6.1 Doublet of Doublets 1H

H-c (geminal) ~5.8 Doublet of Doublets 1H

Alkyl Protons

-O-CH₂- ~4.1 Triplet 2H

-CH₂- at C4 ~1.5 Multiplet 2H

-CH- at C3 ~1.7 Multiplet 1H

-CH₃ at C3 ~0.9 Doublet 3H

-CH₂- at C2 ~1.2 Multiplet 2H

-C(CH₃)₃ at C5 ~0.9 Singlet 9H

Interpretation of the ¹H NMR Spectrum
The vinyl protons (H-a, H-b, and H-c) are expected to appear in the downfield region of the

spectrum (5.8-6.4 ppm) due to the deshielding effect of the adjacent carbonyl group and the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1588076?utm_src=pdf-body
https://www.benchchem.com/product/b1588076?utm_src=pdf-body
https://www.benchchem.com/product/b1588076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


double bond.[5] The protons on the carbon adjacent to the ester oxygen (-O-CH₂-) are also

shifted downfield to around 4.1 ppm. The remaining aliphatic protons of the trimethylhexyl

group will appear in the upfield region (0.9-1.7 ppm). The large singlet at approximately 0.9

ppm corresponds to the nine equivalent protons of the tert-butyl group.

Caption: Molecular structure of 3,5,5-trimethylhexyl acrylate with key protons labeled.

Experimental Protocol for ¹H NMR
Sample Preparation: Dissolve 5-10 mg of 3,5,5-trimethylhexyl acrylate in approximately

0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: -2 to 12 ppm

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak

of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct

signal in the spectrum.

Predicted ¹³C NMR Chemical Shifts
The following table presents the predicted chemical shifts for the carbon atoms of 3,5,5-
trimethylhexyl acrylate.
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Carbon Atom Predicted Chemical Shift (ppm)

Acrylate Group

C=O ~166

=CH- ~130

=CH₂ ~128

Alkyl Group

-O-CH₂- ~63

-CH₂- at C4 ~38

-CH- at C3 ~30

-CH₃ at C3 ~20

-CH₂- at C2 ~50

-C(CH₃)₃ at C5 ~31

-C(CH₃)₃ at C5 ~30

Interpretation of the ¹³C NMR Spectrum
The carbonyl carbon of the ester group is expected to be the most downfield signal, appearing

around 166 ppm. The sp² hybridized carbons of the vinyl group will be in the 128-130 ppm

range. The carbon attached to the ester oxygen (-O-CH₂-) will be found around 63 ppm. The

remaining aliphatic carbons will appear in the upfield region of the spectrum (20-50 ppm).

Caption: Carbon framework of 3,5,5-trimethylhexyl acrylate.

Experimental Protocol for ¹³C NMR
Sample Preparation: Dissolve 20-50 mg of 3,5,5-trimethylhexyl acrylate in approximately

0.7 mL of CDCl₃.

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

Acquisition Parameters:
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Number of scans: 1024-4096 (or more, depending on concentration)

Relaxation delay: 2 seconds

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of

chemical bonds.

Characteristic IR Absorption Bands
The IR spectrum of 3,5,5-trimethylhexyl acrylate will be dominated by the characteristic

absorptions of the ester and alkene functional groups.[6]

Functional Group Vibrational Mode
Expected Frequency
(cm⁻¹)

C=O (Ester) Stretch ~1725

C=C (Alkene) Stretch ~1635

C-O (Ester) Stretch ~1180

C-H (sp²) Stretch ~3080

C-H (sp³) Stretch 2850-2960

=C-H Bending ~985 and ~810

Interpretation of the IR Spectrum
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The most prominent peak in the IR spectrum will be the strong C=O stretching vibration of the

ester group at around 1725 cm⁻¹. The presence of the vinyl group will be confirmed by the C=C

stretching absorption at approximately 1635 cm⁻¹ and the C-H stretching of the sp² carbons

just above 3000 cm⁻¹. The strong C-O stretching of the ester will be visible around 1180 cm⁻¹.

The aliphatic C-H stretching of the trimethylhexyl group will appear as a series of sharp peaks

in the 2850-2960 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
Sample Preparation: A neat liquid sample can be analyzed directly using an Attenuated Total

Reflectance (ATR) accessory. A thin film of the liquid is placed over the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition Parameters:

Number of scans: 16-32

Resolution: 4 cm⁻¹

Spectral range: 4000-600 cm⁻¹

Processing: A background spectrum is first collected and then subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. It provides information about the molecular weight

and elemental composition of a compound, as well as its structure through fragmentation

analysis.

Predicted Mass-to-Charge Ratios
The predicted mass-to-charge ratios (m/z) for common adducts of 3,5,5-trimethylhexyl
acrylate in high-resolution mass spectrometry are listed below.[7]
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Adduct Predicted m/z

[M+H]⁺ 199.16927

[M+Na]⁺ 221.15121

[M-H]⁻ 197.15471

Expected Fragmentation Patterns
In electron ionization (EI) mass spectrometry, 3,5,5-trimethylhexyl acrylate is expected to

undergo fragmentation. Common fragmentation pathways for acrylate esters include the loss of

the alkoxy group and rearrangements. A prominent fragmentation pathway would be the

cleavage of the C-O bond of the ester, leading to the formation of the 3,5,5-trimethylhexyl

carbocation and the acrylate radical. Further fragmentation of the alkyl chain is also expected.

[C₁₂H₂₂O₂]⁺˙
m/z = 198

[C₉H₁₉]⁺
m/z = 127- C₃H₃O₂˙

[C₃H₃O₂]⁺
m/z = 71

- C₉H₁₉˙

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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